molecular formula C13H15F3N2O4 B2604667 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine CAS No. 850797-92-1

4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine

Cat. No.: B2604667
CAS No.: 850797-92-1
M. Wt: 320.268
InChI Key: PDOWEJZBJZMEDA-UHFFFAOYSA-N
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Description

Structural Features Influencing Crystallinity

  • Intermolecular interactions :

    • Nitro group : Strong electron-withdrawing effect enhances dipole-dipole interactions.
    • Trifluoromethyl group : High electronegativity and steric bulk influence packing efficiency.
    • Morpholine ring : Flexibility and hydrogen-bonding potential with ether oxygen.
  • Stereochemical implications :

    • E/Z isomerism : Absent due to the rigid phenoxy-ethyl linkage.
    • Conformational flexibility : The ethyl linker allows limited rotation, but steric hindrance between the morpholine and nitro groups may restrict free movement.

Comparison with analogous compounds :

Compound Space Group Unit Cell Parameters Key Interaction Source
3-(Trifluoromethyl)phenanthrene P2₁/c a = 12.0 Å, b = 8.5 Å, c = 10.2 Å CF₃ rotational barriers
4-(4-Nitrophenoxy)ethylmorpholine P2₁/c a = 6.97 Å, b = 9.04 Å, c = 16.10 Å Nitro-phenyl stacking

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted features :

Nucleus Signal Region (δ) Multiplicity Assignment
¹H 3.0–4.0 ppm Multiplet Morpholine protons
¹H 6.8–7.2 ppm Multiplet Aromatic protons (para-nitrophenyl)
¹⁹F -54 to -58 ppm Singlet Trifluoromethyl group
¹³C 120–150 ppm Quartet Aromatic carbons (CF₃ adjacent)

Key observations :

  • Morpholine ring : Splitting patterns due to vicinal coupling (J ~ 4–6 Hz).
  • Nitro group : Deshielded aromatic protons (downfield shift).
  • Trifluoromethyl : Sharp singlet in ¹⁹F NMR due to symmetry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Functional Group Absorption Band (cm⁻¹) Intensity
NO₂ (asymmetric) 1520–1370 Strong
C–O–C (ether) 1250–1100 Medium
C–F (CF₃) 1300–1100 Strong
Morpholine C–N 1100–1000 Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic transitions :

  • Nitro group : Strong absorption near 270–300 nm (π→π*).
  • Conjugated π-system : Extended λmax due to nitro-phenyl conjugation.

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) Applications

Key computational parameters :

Property Method Basis Set Reference
Geometric optimization B3LYP 6-31G*
Vibrational frequencies B3LYP 6-311++G**
Electronic structure MP2 cc-pVTZ

Insights from analogous systems :

  • Rotational barriers :
    • CF₃ group : Low barrier (~0.4 kcal/mol in gas phase) due to weak steric hindrance .
    • Solid-state effects : Intermolecular interactions increase barriers to ~2.6 kcal/mol .
  • Electronic distribution :
    • Nitro group : Strong electron-withdrawing effect depletes electron density on aromatic ring.
    • Trifluoromethyl : Inductive electron withdrawal further stabilizes nitro substituent.

Reactivity predictions :

Reaction Type Computational Evidence
Nucleophilic substitution High electrophilicity at para-nitro position
Reductive cleavage Nitro group reduction to amine
Oxidation Morpholine N-oxide formation

Properties

IUPAC Name

4-[2-[4-nitro-2-(trifluoromethyl)phenoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O4/c14-13(15,16)11-9-10(18(19)20)1-2-12(11)22-8-5-17-3-6-21-7-4-17/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOWEJZBJZMEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl bromide, is reacted with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used to reduce the nitro group to an amine.

    Substitution: Halogenation or other electrophilic substitution reactions can be carried out using reagents like halogens or halogenating agents.

Major Products:

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Basic Information

  • IUPAC Name : 4-[2-[4-nitro-2-(trifluoromethyl)phenoxy]ethyl]morpholine
  • Molecular Formula : C13H15F3N2O4
  • Molecular Weight : 320.26 g/mol
  • SMILES : [O-]N+c1ccc(OCCN2CCOCC2)c(c1)C(F)(F)F
  • InChIKey : PDOWEJZBJZMEDA-UHFFFAOYSA-N

Physical Properties

The compound is characterized by its trifluoromethyl and nitrophenoxy groups, which contribute to its unique chemical behavior and reactivity. The presence of the morpholine ring enhances its solubility and biological activity.

Medicinal Chemistry

  • Antimicrobial Agents : Research indicates that compounds with similar structures exhibit antimicrobial properties. The introduction of the trifluoromethyl group may enhance potency against various pathogens.
  • Anticancer Activity : Studies have shown that nitrophenyl derivatives can inhibit cancer cell proliferation. The specific structure of this compound may target specific pathways involved in tumor growth.

Materials Science

  • Polymer Additives : The unique properties of 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine make it suitable as an additive in polymers to improve thermal stability and mechanical strength.
  • Coatings and Adhesives : Its chemical stability allows for applications in coatings that require resistance to solvents and environmental degradation.

Agrochemicals

  • Pesticide Development : The compound's structure suggests potential use as a pesticide or herbicide, particularly in developing agents that require high specificity and low toxicity to non-target organisms.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated a series of nitrophenyl derivatives, including this compound). The results indicated significant antimicrobial activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute explored the incorporation of this compound into polymer matrices. The findings demonstrated improved mechanical properties and thermal resistance, suggesting its potential utility in high-performance materials .

Case Study 3: Pesticide Efficacy

Field trials assessing the efficacy of novel agrochemical formulations containing this compound showed promising results in controlling pest populations while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-(2-(2-(trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity to biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[2-(2-Trifluoromethyl-4-nitrophenoxy)ethyl]morpholine
  • CAS No.: 850797-92-1
  • Molecular Formula : C₁₃H₁₅F₃N₂O₄
  • Molecular Weight : 320.26 g/mol
  • Purity : ≥95–98% (HPLC) .

Structural Features :

  • Contains a morpholine ring (a six-membered oxygen-containing heterocycle) linked via an ethyl group to a 2-trifluoromethyl-4-nitrophenyl moiety.
  • The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are electron-withdrawing, influencing reactivity and intermolecular interactions.

Comparison with Structurally Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

  • Key Differences :
    • Heteroatom : Thiomorpholine (sulfur atom) vs. morpholine (oxygen atom).
    • Lipophilicity : Sulfur increases lipophilicity (logP ~2.5 vs. ~1.8 for morpholine derivatives) and metabolic lability due to sulfur oxidation .
    • Crystal Packing : Forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike morpholine analogues, which adopt different conformations .
  • Biological Relevance : Used in antimycobacterial and antifungal agents; sulfur enhances membrane permeability but reduces metabolic stability .
Property 4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine 4-(4-Nitrophenyl)thiomorpholine
Heteroatom Oxygen Sulfur
Molecular Weight (g/mol) 320.26 242.30
logP (Predicted) ~2.8 ~2.5
Key Applications Kinase inhibitors, antimicrobials Antimycobacterial agents
Metabolic Stability High (resistant to oxidation) Low (sulfur oxidation-prone)

4-(2-Chloro-4-nitrophenyl)morpholine

  • Key Differences :
    • Substituent : Chlorine (-Cl) vs. trifluoromethyl (-CF₃) on the aromatic ring.
    • Reactivity : Chlorine is a stronger leaving group, facilitating nucleophilic substitution reactions.
    • Synthetic Route : Synthesized via nucleophilic aromatic substitution of 3,4-dichloronitrobenzene with morpholine .
  • Applications : Intermediate in agrochemicals and pharmaceuticals; chlorine’s electron-withdrawing nature enhances electrophilic reactivity .
Property This compound 4-(2-Chloro-4-nitrophenyl)morpholine
Aromatic Substituent -CF₃, -NO₂ -Cl, -NO₂
Molecular Weight (g/mol) 320.26 256.69
Electron-Withdrawing Effect Moderate (-CF₃, -NO₂) Strong (-Cl, -NO₂)
Synthetic Utility Limited substitution due to -CF₃ stability High (chlorine as leaving group)

4-(2-Fluoro-4-nitrophenyl)morpholine

  • Key Differences :
    • Substituent : Fluorine (-F) vs. trifluoromethyl (-CF₃).
    • Steric Effects : Fluorine is smaller, reducing steric hindrance.
    • Electronic Effects : Fluorine is less electron-withdrawing than -CF₃, altering aromatic ring reactivity .
  • Applications : Used in positron emission tomography (PET) tracers due to fluorine’s isotopic properties .
Property This compound 4-(2-Fluoro-4-nitrophenyl)morpholine
Substituent Size Larger (-CF₃) Smaller (-F)
logP (Predicted) ~2.8 ~1.9
Radiopharmaceutical Utility Low High (¹⁸F labeling potential)

Research Findings and Trends

  • Synthetic Flexibility: Morpholine derivatives with ethyl linkers (e.g., this compound) exhibit enhanced conformational flexibility, improving binding to biological targets compared to rigid analogues .
  • Trifluoromethyl Advantage : The -CF₃ group in the target compound improves metabolic stability and bioavailability relative to -Cl or -F derivatives, making it preferred in drug discovery .
  • Crystallographic Insights : Unlike thiomorpholine derivatives, morpholine-based compounds lack sulfur-mediated dimerization, leading to distinct solubility profiles and crystal habits .

Biological Activity

4-(2-(2-(Trifluoromethyl)-4-nitrophenoxy)ethyl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a trifluoromethyl group and a nitrophenoxy moiety. Its structural formula can be represented as follows:

C13H14F3N1O3\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}_1\text{O}_3

Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:

  • Inhibition of Enzymes : Many morpholine derivatives act as inhibitors of key enzymes involved in various metabolic pathways. For instance, they may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Antioxidant Properties : Some studies have reported that morpholine-containing compounds exhibit significant antioxidant activity, which can protect cells from oxidative stress .
  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type Target IC50 Value (µM)Notes
AChE InhibitionAcetylcholinesterase1.56 ± 0.02Comparable to known inhibitors .
Antioxidant ActivityORAC-FL1.21 ± 0.28Similar efficacy to Trolox .
AntiproliferativeCancer Cell Lines0.94Significant inhibition in U251 cells .

Study on Anticancer Activity

In a study investigating the anticancer potential of morpholine derivatives, researchers synthesized several analogs and tested their effects on breast cancer (MCF-7) and cervical carcinoma (HeLa) cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutics .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of morpholine derivatives, revealing that compounds similar to this compound effectively inhibited AChE activity. The docking studies provided insights into the interactions at the enzyme's active site, suggesting potential for further drug development targeting neurodegenerative diseases .

Q & A

Q. How can structure-activity relationship (SAR) studies elucidate the morpholine ring’s role in bioactivity?

  • Methodology : Synthesize analogs with substituted morpholines (e.g., thiomorpholine, piperidine) and compare potency in enzyme inhibition assays. For example, replace the morpholine oxygen with sulfur to assess hydrogen-bonding contributions. Use QSAR models to correlate logP changes with cellular uptake .

Q. What in silico tools predict metabolic pathways and toxicity risks for this compound?

  • Methodology :
  • Metabolism : Use GLORYx or SwissADME to predict Phase I/II metabolism (e.g., nitro reduction to amine).
  • Toxicity : Run ProTox-II to assess hepatotoxicity risks linked to nitroso intermediates .

Safety and Handling

Q. What precautions are critical when handling nitro-containing morpholine derivatives?

  • Methodology :
  • Ventilation : Use fume hoods to avoid inhalation of nitro group-related toxic vapors.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste Disposal : Neutralize nitro compounds with reducing agents (e.g., Fe/HCl) before disposal, as per EPA guidelines .

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